molecular formula C7H6BrIO B2946463 2-Bromo-6-iodoanisole CAS No. 860584-68-5

2-Bromo-6-iodoanisole

Cat. No. B2946463
CAS RN: 860584-68-5
M. Wt: 312.932
InChI Key: VVCVWPDMUFPVGA-UHFFFAOYSA-N
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Description

2-Bromo-6-iodoanisole (CAS: 860584-68-5) is an organic building block used in the preparation of agrochemical and pharmaceutical components . It can be used as an electrophilic partner in a variety of palladium-catalysed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine and iodine substituents at the 2nd and 6th positions respectively, and a methoxy group at the 1st position . The InChI code for this compound is 1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 .


Chemical Reactions Analysis

This compound can participate in palladium-catalysed cross-coupling reactions . It has been used in the synthesis of a class of imidazocyclic GLP-1 agonists to treat type II diabetes, and in the synthesis of tricyclic PD-1 inhibitors for the treatment of cancer .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 312.93 . The compound should be stored at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.

Scientific Research Applications

Synthesis Applications

  • Continuous Synthesis in Microreaction Systems : 4-Bromo-3-methylanisole, a compound similar to 2-Bromo-6-iodoanisole, is used in the synthesis of black fluorane dye, a critical component in thermal papers. A study demonstrated a continuous, homogeneous bromination technology in a modular microreaction system, offering superior control over byproducts and high selectivity in the mono-bromination process (Xie et al., 2020).

  • Synthesis of Biologically Active Compounds : Bromo-4-iodoquinoline, an important intermediate for various biologically active compounds, was synthesized from related bromoanisoles through a multi-step process, demonstrating the utility of bromoanisoles in complex organic syntheses (Wang et al., 2015).

Analytical Chemistry

  • Determination of Odorous Compounds in Water : A study developed a method for determining odorous trihalogenated anisoles in water, highlighting the role of compounds like this compound in environmental monitoring and analysis (Díaz et al., 2005).

Environmental and Atmospheric Studies

  • Atmospheric Chemistry : Research on the tropospheric chemistry of halogens and organic carbon over tropical oceans indicated the importance of compounds like this compound in modifying ozone and atmospheric aerosols, contributing to our understanding of atmospheric processes (Volkamer et al., 2015).

  • Halogenated Natural Products : A study on brominated 2-phenoxyanisoles, which are similar to this compound, explored their presence as natural products in the environment and their potential role as metabolites of polybrominated diphenyl ethers, underlining the ecological significance of these compounds (Vetter et al., 2011).

Material Science

  • Organic Photovoltaic Devices : In the field of material science, 4-bromoanisole, a compound related to this compound, has been used as a processing additive to control phase separation in organic photovoltaic devices, highlighting its potential in the development of renewable energy technologies (Liu et al., 2012).

Safety and Hazards

2-Bromo-6-iodoanisole is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Use of personal protective equipment, including protective gloves, clothing, eye protection, and face protection, is advised .

Mechanism of Action

Target of Action

It is known to be an organic building block used in the preparation of agrochemical and pharmaceutical components .

Mode of Action

2-Bromo-6-iodoanisole can act as an electrophilic partner in a variety of palladium-catalysed cross-coupling reactions . These reactions are a cornerstone of modern synthetic organic chemistry, allowing for the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of chemical compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical entities can affect its reactivity and the outcomes of the reactions it participates in. For instance, it is recommended to store the compound at 2-8°C , suggesting that lower temperatures may help maintain its stability.

Biochemical Analysis

Biochemical Properties

It is known that it can participate in palladium-catalysed cross-coupling reactions . This suggests that it may interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported.

Molecular Mechanism

It is known to participate in palladium-catalysed cross-coupling reactions

properties

IUPAC Name

1-bromo-3-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCVWPDMUFPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860584-68-5
Record name 2-Bromo-6-iodoanisole
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